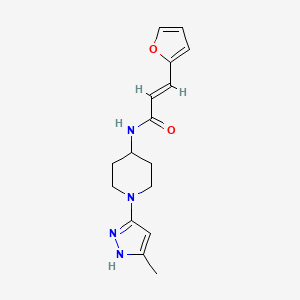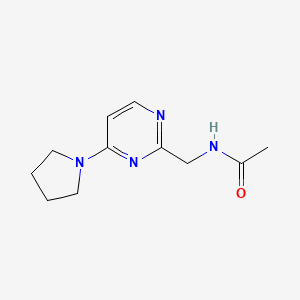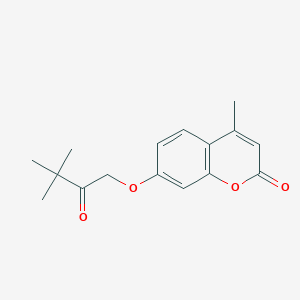![molecular formula C22H17N3O B2475722 (NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine CAS No. 372098-45-8](/img/structure/B2475722.png)
(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The phenyl groups attached to the pyrazole ring suggest that it might have properties similar to other phenylpyrazole compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring with phenyl groups attached. The presence of the phenyl groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Pyrazole compounds, including phenylpyrazoles, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in the formation of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and pyrazole groups. Phenylpyrazoles are generally crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Pyridine-based Liquid Crystals
- Application : Synthesis and characterization of new liquid crystals for potential use in electronic displays and other technologies.
- Details : This research involved the synthesis of liquid crystals with a heterocyclic (pyridine) core and two phenyl rings, demonstrating unique mesomorphic properties useful in material science (Ong et al., 2018).
Novel Co(II) and Cu(II) Coordination Complexes
- Application : Synthesis of coordination complexes for antioxidant activity.
- Details : The study synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, indicating potential for pharmacological applications (Chkirate et al., 2019).
Crystal Structural and In Silico Studies
- Application : Analysis of Schiff bases for drug development.
- Details : Examined the potential pharmacokinetic properties of pyrazolone derivatives, suggesting suitability for drug development due to lack of pharmacokinetic challenges (Ossai et al., 2020).
Photochromic and Molecular Switching Behavior
- Application : Development of molecular switches for various technological applications.
- Details : Investigated a Schiff base compound for its photochromic properties, finding potential applications in molecular electronics (Surati & Shah, 2015).
Antibacterial Activities of Antipyrine Derivatives
- Application : Exploration of new compounds with antibacterial properties.
- Details : Synthesis and characterization of new antipyrine derivatives with strong antibacterial activities, indicating potential for use in medical treatments (Zhang, 2011).
Computational and Pharmacological Evaluation
- Application : Assessment of derivatives for various biological activities.
- Details : Evaluated novel derivatives for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, presenting multifaceted pharmacological potential (Faheem, 2018).
Eigenschaften
IUPAC Name |
(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16,26H/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSYTJQIQIBDJ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2475641.png)

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)


![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)
![methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2475650.png)



![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)
![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)